molecular formula C21H28ClNO7 B12989068 4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid

4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid

Cat. No.: B12989068
M. Wt: 441.9 g/mol
InChI Key: HTVYBNGIZGLDAM-BBRMVZONSA-N
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Description

4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid is a complex organic compound that features a pyrrolidine ring substituted with tert-butoxycarbonyl groups and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of tert-Butoxycarbonyl Groups: The tert-butoxycarbonyl groups are introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Chlorobenzoic Acid Moiety: The final step involves the coupling of the pyrrolidine derivative with 2-chlorobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be performed to modify the benzoic acid moiety.

    Substitution: The chlorobenzoic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the benzoic acid moiety.

    Substitution: Substituted derivatives of the chlorobenzoic acid moiety.

Scientific Research Applications

4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-benzoic acid: Lacks the chlorine atom on the benzoic acid moiety.

    4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-methylbenzoic acid: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in 4-(((3S,5S)-1,5-Bis(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-2-chlorobenzoic acid can significantly influence its reactivity and interactions with biological targets, making it unique compared to its analogs.

Properties

Molecular Formula

C21H28ClNO7

Molecular Weight

441.9 g/mol

IUPAC Name

4-[(3S,5S)-1,5-bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxy-2-chlorobenzoic acid

InChI

InChI=1S/C21H28ClNO7/c1-20(2,3)29-18(26)16-10-13(11-23(16)19(27)30-21(4,5)6)28-12-7-8-14(17(24)25)15(22)9-12/h7-9,13,16H,10-11H2,1-6H3,(H,24,25)/t13-,16-/m0/s1

InChI Key

HTVYBNGIZGLDAM-BBRMVZONSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)OC2=CC(=C(C=C2)C(=O)O)Cl

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)OC2=CC(=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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